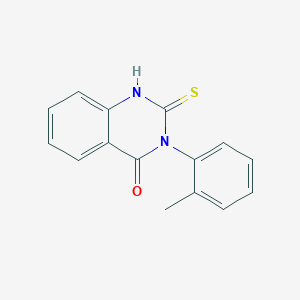

2-Mercapto-3-o-tolyl-3H-quinazolin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 2-mercapto-3-o-tolyl-3H-quinazolin-4-one involves several key steps, including condensation and substitution reactions. One common method involves the reaction of 3-amino-2-mercapto quinazolin-4(3H)-one with formaldehyde and amines to produce derivatives with potential antimicrobial activities (Alagarsamy et al., 2004). Another approach for synthesizing related quinazolinone derivatives includes coupling reactions and the use of catalysts to promote the formation of the desired products, showcasing the versatility in synthetic methods for this compound class (Parua et al., 2017).

Molecular Structure Analysis

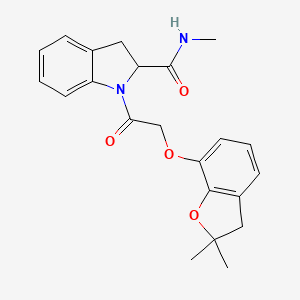

The molecular structure of this compound derivatives has been explored using various spectroscopic techniques. Studies have detailed the intra-molecular hydrogen bonding and keto-enol tautomerism, which are key features affecting the chemical behavior and stability of these compounds (Mohammed et al., 2020).

Chemical Reactions and Properties

Quinazolinones undergo various chemical reactions, including N- and S-alkylation, highlighting the nucleophilic nature of nitrogen and sulfur atoms in the molecule. These reactions are pivotal in modifying the molecular structure to enhance biological activity or to introduce new functional groups (Hagar et al., 2016).

Aplicaciones Científicas De Investigación

Antimicrobial Activity

2-Mercapto-3-o-tolyl-3H-quinazolin-4-one and its derivatives have demonstrated significant antimicrobial properties. Alagarsamy et al. (2004) synthesized compounds from this class, revealing notable antibacterial and antifungal activities (Alagarsamy et al., 2004). Similarly, El-Azab (2007) reported the synthesis of 2-mercaptoquinazolinone analogs that showed a broad spectrum of antimicrobial activity, indicating their potential as templates for developing potent antimicrobial agents (El-Azab, 2007).

Antitumor and Anticancer Agents

Several studies have identified this compound derivatives as promising antitumor and anticancer agents. A study by Khalil et al. (2003) synthesized a series of derivatives, identifying them as active anticancer agents (Khalil et al., 2003). Similarly, Hamid et al. (2001) found certain derivatives to be active anticancer agents, showing potential for further development in cancer treatment (Hamid et al., 2001).

DHFR Inhibitors

Compounds of this class have been studied as dihydrofolate reductase (DHFR) inhibitors, useful in antibacterial, antiparasitic, and anticancer treatments. El-Subbagh and Sabry (2021) focused on 2-substituted-mercapto-quinazolin-4(3H)-one analogs as DHFR inhibitors, finding that certain compounds exhibited significant biological activity (El-Subbagh & Sabry, 2021).

Central Nervous System (CNS) Activity

Research has also explored the CNS activities of this chemical class. Alagarsamy et al. (2006) synthesized a series of thiadiazolo quinazolines, which demonstrated various CNS activities, including analgesic, anti-inflammatory, and anticonvulsant effects (Alagarsamy et al., 2006).

Molecular Structure and Spectroscopic Studies

Studies have also been conducted on the molecular structure and spectroscopic properties of this compound derivatives. Hagar et al. (2016) synthesized a series of N- and S-alkylated products, providing insights into their molecular structures through various spectroscopic methods (Hagar et al., 2016).

Metal Complexes

Research by Chavan and Sawant (2010) involved the synthesis of metal complexes containing thiazolylazo ligands derived from this compound, contributing to the understanding of their structural and electrochemical properties (Chavan & Sawant, 2010).

Green Chemistry Applications

The synthesis of novel this compound derivatives has also been carried out using eco-friendly solvents and green chemistry conditions, as demonstrated in a study by Reddy et al. (2012) (Reddy et al., 2012).

Mecanismo De Acción

Target of Action

Quinazolinone derivatives, a class to which this compound belongs, have been known to exhibit a broad spectrum of pharmacological activities .

Mode of Action

Quinazolinones generally interact with their targets through a variety of mechanisms, depending on the specific derivative and target .

Biochemical Pathways

Quinazolinones have been reported to impact a wide range of biological activities, suggesting they may interact with multiple pathways .

Result of Action

Quinazolinones have been reported to exhibit a broad range of biological activities, including antimicrobial, antimalarial, anticancer, and anti-inflammatory effects .

Propiedades

IUPAC Name |

3-(2-methylphenyl)-2-sulfanylidene-1H-quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2OS/c1-10-6-2-5-9-13(10)17-14(18)11-7-3-4-8-12(11)16-15(17)19/h2-9H,1H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITSACSSSWMTFGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=O)C3=CC=CC=C3NC2=S |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60974773 |

Source

|

| Record name | 3-(2-Methylphenyl)-2-sulfanylquinazolin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60974773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5936-35-6 |

Source

|

| Record name | 3-(2-Methylphenyl)-2-sulfanylquinazolin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60974773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chlorobenzyl)-N-[2-(4-pyridyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]amine](/img/structure/B2489722.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)naphthalene-2-sulfonamide](/img/structure/B2489726.png)

![5-Chloro-2-[1-[(E)-3-phenylprop-2-enyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2489727.png)

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-(o-tolyloxy)acetamide](/img/structure/B2489730.png)

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2489733.png)

![3-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}-5-methyl-5a,6,7,8,9,10-hexahydroazepino[2,1-b]quinazolin-12(5H)-one](/img/structure/B2489736.png)